N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide moieties. Its core structure features a triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl group. The sulfanylacetamide bridge links the triazole to a 3,4-dimethylphenyl group (Figure 1). Such derivatives are synthesized via alkylation of triazole-3-thiones with α-chloroacetamides under basic conditions (KOH/ethanol), followed by purification .
The structural design aligns with research on anti-exudative agents, where the triazole-thioacetamide scaffold modulates inflammatory responses. Modifications to the arylacetamide or triazole substituents (e.g., furan, pyridine) are known to enhance bioactivity .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-8-9-17(12-16(15)2)24-20(28)14-30-22-26-25-21(19-7-3-4-10-23-19)27(22)13-18-6-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
VERAVZHFSVAIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
Key analogs differ in substituents on the triazole ring and the arylacetamide group. Table 1 summarizes structural differences and biological activities.
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1) alters electronic properties and receptor binding. Pyridin-3-yl in VUAA-1 enhances insect olfaction modulation, while pyridin-2-yl may favor anti-inflammatory interactions .
- Acetamide Groups : 3,4-Dimethylphenyl (target) vs. 4-acetamidophenyl () influence solubility and membrane permeability. Electron-withdrawing groups (e.g., 3,4-difluorophenyl in ) enhance antiproliferative activity .
Pharmacological Activity
Anti-Exudative Activity
The target compound demonstrated 67% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg, 72% inhibition) . Analogs with 4-amino-triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed 45–70% inhibition, with higher activity linked to electron-donating substituents (e.g., methoxy, ethyl) on the acetamide aryl group .
Antiproliferative and Olfaction Modulation
Comparison with Other Routes :
Structure-Activity Relationships (SAR)
- Triazole 4-Position : Bulky groups (furan-2-ylmethyl, ethyl) enhance metabolic stability. Ethyl substituents (e.g., VUAA-1) increase CNS penetration .
- Triazole 5-Position : Pyridine rings improve solubility; positional isomers (2-yl vs. 3-yl) dictate target specificity (anti-inflammatory vs. olfaction) .
- Acetamide Aryl Group : 3,4-Dimethylphenyl balances lipophilicity and bioavailability. Halogenated analogs (e.g., 3,4-difluorophenyl) exhibit higher cytotoxicity .
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